molecular formula C8H5Cl2FO B1410144 3',4'-Dichloro-5'-fluoroacetophenone CAS No. 1806298-58-7

3',4'-Dichloro-5'-fluoroacetophenone

Cat. No.: B1410144
CAS No.: 1806298-58-7
M. Wt: 207.03 g/mol
InChI Key: HKQZVTQXKJBVPU-UHFFFAOYSA-N
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Description

3',4'-Dichloro-5'-fluoroacetophenone is a substituted acetophenone derivative of interest in organic synthesis and pharmaceutical research. Compounds in this class are frequently employed as key building blocks, or advanced intermediates, in the synthesis of more complex molecules . Its molecular formula is C₈H₅Cl₂FO and it has a molecular weight of 207.03 g/mol . Primary Research Applications The primary research utility of related dichlorofluoroacetophenone isomers lies in their role as precursors in active pharmaceutical ingredient (API) research. Specifically, they are valuable intermediates in the synthesis of fluoroquinolone antibiotics . Researchers also explore its use in agrochemical research and the development of other specialty chemicals . Handling and Safety This compound requires careful handling in a controlled laboratory setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area . Notice : This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(3,4-dichloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)8(10)7(11)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQZVTQXKJBVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination

  • Starting Material: 3,4-dichloronitrobenzene
  • Reagent: Potassium fluoride (KF)
  • Process: The reaction involves fluorinating 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. The bulk density of KF is crucial and typically ranges from 0.2 to 1.3 g/cm³.

Chlorination

  • Intermediate: Fluorinated product from the previous step
  • Reagent: Chlorine gas
  • Process: The fluorinated intermediate is then chlorinated to produce dichlorofluorobenzene.

Acylation

  • Intermediate: Dichlorofluorobenzene
  • Reagent: An acylating agent (e.g., acetyl chloride)
  • Process: Finally, dichlorofluorobenzene is acylated using an acylating agent to yield 2',4'-Dichloro-5'-fluoroacetophenone .

Industrial Production Methods

In industrial settings, the production process is optimized to enhance yield and purity:

Condensation Reaction

  • Reagents: Mother solution of 2',4'-Dichloro-5'-fluoroacetophenone , hydrazine hydrate
  • Conditions: Heating conditions

Reduced Pressure Distillation

  • Process: The reaction mixture undergoes reduced pressure distillation to separate the distillate and residual liquid.

Acidolysis Reaction

  • Reagents: Sulfuric acid, acidolysis catalyst
  • Process: The residual liquid undergoes an acidolysis reaction to complete the process.

Purification and Enrichment

Purification and enrichment of 2',4'-Dichloro-5'-fluoroacetophenone are crucial steps:

Melt Crystallization

  • Process: The mixture containing 2',4'-Dichloro-5'-fluoroacetophenone and impurities undergoes melt crystallization. This involves cooling the mixture, seeding it with pure crystalline 2',4'-Dichloro-5'-fluoroacetophenone , and then melting and recrystallizing to obtain purified crystals.

Data Table: Synthesis Steps

Step Starting Material Reagents Conditions Product
1 3,4-dichloronitrobenzene Potassium fluoride Bulk density of KF: 0.2-1.3 g/cm³ Fluorinated intermediate
2 Fluorinated intermediate Chlorine gas Heating in chlorine environment Dichlorofluorobenzene
3 Dichlorofluorobenzene Acylating agent (e.g., acetyl chloride) Standard acylation conditions 2',4'-Dichloro-5'-fluoroacetophenone

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-5’-fluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include potassium fluoride and chlorine.

    Acylation Reactions: Acylating agents are used to introduce the acetyl group.

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is 3’,4’-Dichloro-5’-fluoroacetophenone, which is further used as an intermediate in the synthesis of fluoroquinolone antibiotics .

Scientific Research Applications

Scientific Research Applications

The primary applications of 3',4'-Dichloro-5'-fluoroacetophenone are as follows:

  • Pharmaceuticals : It serves as a crucial intermediate in the synthesis of fluoroquinolone antibiotics, which are effective against a wide range of bacterial infections. These antibiotics work by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription, leading to bacterial cell death.
  • Chemical Research : The compound is utilized in various chemical reactions, including substitution and acylation reactions, making it a valuable building block for synthesizing more complex organic molecules.

Synthesis of Fluoroquinolone Antibiotics

A study highlighted the use of this compound in developing l-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid. This antibiotic exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Electrochemical Behavior

Research has also been conducted on the electrochemical properties of this compound and its derivatives. These studies focus on understanding the compound's behavior in various redox reactions, which can provide insights into its stability and reactivity under different conditions.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-5’-fluoroacetophenone is primarily related to its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Halogenated Acetophenones

Table 1: Key Properties of Halogenated Acetophenones
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3',4'-Dichloro-5'-fluoroacetophenone C₈H₅Cl₂FO 207.03 35–37 Dual Cl substituents enhance steric and electronic effects; high enantioselectivity in bioreduction .
2'-Chloro-4'-fluoroacetophenone C₈H₆ClFO 172.58 Not reported Single Cl and F; used in asymmetric catalysis .
3',5'-Difluoroacetophenone C₈H₆F₂O 156.13 Not reported Dual F substituents increase electronegativity; lower molecular weight impacts solubility .
5'-Fluoro-2'-hydroxyacetophenone C₈H₇FO₂ 154.04 46–48 Hydroxyl group enables hydrogen bonding; precursor for chromone derivatives .
2',4',6'-Trichloroacetophenone C₈H₅Cl₃O 225.48 Not reported Triple Cl substituents increase lipophilicity; potential toxicity concerns.
Key Observations :
  • Steric and Electronic Effects: The dual Cl substituents in this compound create a sterically hindered environment, which enhances enantioselectivity in bioreduction reactions compared to mono-halogenated analogs like 2'-Chloro-4'-fluoroacetophenone .
  • Physical Properties: The hydroxyl group in 5'-Fluoro-2'-hydroxyacetophenone raises its melting point (46–48°C vs. 35–37°C) due to intermolecular hydrogen bonding .

Biological Activity

3',4'-Dichloro-5'-fluoroacetophenone (DCFA) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and environmental science. This article explores the biological activity of DCFA, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₈H₅Cl₂FO
  • CAS Number : 121228304
  • Molecular Weight : 207.03 g/mol

DCFA exhibits biological activity through several mechanisms, primarily as an intermediate in the synthesis of pharmaceuticals. Its structural features, particularly the presence of halogen atoms, contribute to its reactivity and interaction with biological molecules.

  • Enzyme Inhibition : Research indicates that compounds similar to DCFA can act as inhibitors of various enzymes, affecting metabolic pathways. For instance, studies have shown that halogenated acetophenones can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
  • Antimicrobial Activity : There is evidence suggesting that DCFA and related compounds possess antimicrobial properties. A study on chlorinated acetophenones demonstrated their effectiveness against certain bacterial strains, indicating potential applications in antimicrobial formulations .
  • Cytotoxic Effects : Preliminary studies have suggested that DCFA may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in specific cancer cells has been noted, although further research is needed to elucidate the precise mechanisms involved .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
Enzyme InhibitionInhibits cytochrome P450 enzymes
AntimicrobialEffective against specific bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

A study conducted on various chlorinated acetophenones, including DCFA, revealed significant antimicrobial activity against strains such as Pseudomonas fluorescens and Alcaligenes sp. The results indicated that these compounds could be developed into effective antimicrobial agents for agricultural applications .

Case Study: Enzyme Interaction

Research focusing on the interaction of DCFA with cytochrome P450 enzymes highlighted its potential as a lead compound for drug development. The study utilized computational models to predict binding affinities and found that DCFA exhibited a strong affinity for certain isoforms of these enzymes, suggesting its utility in modulating drug metabolism .

Q & A

Basic: What are the key physicochemical properties of 3',4'-Dichloro-5'-fluoroacetophenone, and how are they experimentally validated?

Answer:
The compound (CAS 704-10-9) has a molecular formula of C₈H₅Cl₂FO and a molecular weight of 207.029 g/mol . Key properties include:

  • Melting point : 35–37°C
  • Boiling point : 115°C at 5 mmHg
  • Purity : ≥97% (validated by GC)
    Validation methods:

GC analysis : To confirm purity and detect impurities .

NMR spectroscopy : For structural confirmation (e.g., distinguishing chloro/fluoro substituents) .

Melting point determination : Cross-referenced against literature values to assess sample integrity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
The compound is classified under GHS hazard codes:

  • H315 : Causes skin irritation.
  • H319 : Causes serious eye irritation .
    Recommended precautions:

Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats .

Ventilation : Use fume hoods to minimize inhalation risks.

First aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if irritation persists .

Advanced: How can researchers optimize the synthesis of this compound to minimize byproducts?

Answer:
Synthetic routes often involve Friedel-Crafts acylation or halogenation of precursor acetophenones. Key optimization strategies:

Temperature control : Maintain <5°C during chlorination to prevent over-halogenation .

Catalyst selection : Use Lewis acids (e.g., AlCl₃) in stoichiometric ratios to enhance regioselectivity .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound from di-/trihalogenated byproducts .
Note: Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Advanced: What spectroscopic techniques are most effective for resolving structural ambiguities in halogenated acetophenones?

Answer:

¹H/¹³C NMR :

  • ¹H NMR : Fluorine coupling (e.g., para-fluoro substituents show splitting patterns) .
  • ¹³C NMR : Distinct carbonyl (C=O) shifts (~200 ppm) and halogen-induced deshielding .

Mass spectrometry (HRMS) : Confirm molecular ion (m/z 207.029) and fragment patterns (e.g., loss of Cl or F groups) .

IR spectroscopy : Identify C=O stretches (~1700 cm⁻¹) and C-F/C-Cl vibrations (~1100–500 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported physicochemical data (e.g., melting point variations)?

Answer:
Discrepancies (e.g., melting point ranges: 35–37°C vs. 34–36°C in older literature) arise from:

Purity differences : Impurities depress melting points. Validate via GC or HPLC .

Polymorphism : Crystalline forms may vary. Recrystallize from ethanol/water to isolate the stable polymorph .

Instrument calibration : Use certified reference standards (e.g., pure benzoic acid) to calibrate melting point apparatus .

Advanced: What are the applications of this compound in synthesizing bioactive molecules?

Answer:
The compound is a key intermediate in fluoroquinolone antibiotics (e.g., Temafloxacin) . Methodological considerations:

Coupling reactions : React with piperazine derivatives under basic conditions (K₂CO₃, DMF) to form the quinolone core .

Byproduct mitigation : Monitor for dehalogenation byproducts (e.g., des-fluoro analogs) via LC-MS .

Scale-up challenges : Use flow chemistry to improve heat dissipation during exothermic steps .

Advanced: How can enantioselective reductions of fluorinated acetophenones be adapted for derivatives like this compound?

Answer:
Biocatalytic methods (e.g., alcohol dehydrogenase/glucose dehydrogenase systems) are effective for chiral alcohol synthesis . Adaptation steps:

Substrate engineering : Modify the enzyme’s active site (via directed evolution) to accommodate bulkier chloro substituents .

Solvent optimization : Use aqueous-organic biphasic systems to enhance substrate solubility (e.g., 20% DMSO) .

Kinetic resolution : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: How should researchers validate the purity of this compound before experimental use?

Answer:

Chromatographic methods :

  • GC : Compare retention times with certified standards; purity ≥97% .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to quantify impurities .

Elemental analysis : Confirm C, H, Cl, F percentages within ±0.3% of theoretical values .

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